Clinical Equivalence to Methenamine Hippurate Demonstrated in a Double-Blind, Randomized Post-Prostatectomy Trial
A double-blind, randomized clinical trial compared methenamine hippurate (Haiprex, 250 mg × 2 tablets four times daily) with a camphoric acid–containing combination tablet (camphoric acid 75 mg, methenamine 75 mg, phenylsalicylate 75 mg, benzocaine 10 mg; 2 tablets four times daily) in 86 patients undergoing prostatectomy or transurethral resection of the prostate [1]. Both regimens were administered for the first 10 postoperative days. The degree of postoperative bacteriuria was the primary endpoint. The study concluded that methenamine hippurate and the camphoric acid–containing preparation showed the same effect on reduction of bacteriuria [1].
| Evidence Dimension | Postoperative bacteriuria reduction (clinical efficacy endpoint) |
|---|---|
| Target Compound Data | Camphoric acid 75 mg + methenamine 75 mg + phenylsalicylate 75 mg + benzocaine 10 mg per tablet; 2 tablets 4× daily |
| Comparator Or Baseline | Methenamine hippurate (Haiprex) 250 mg × 2 tablets 4× daily |
| Quantified Difference | Equivalent effect (no statistically significant difference in bacteriuria reduction) |
| Conditions | Double-blind RCT; 86 patients (70 with preoperative sterile urine, 16 preoperatively infected) post-prostatectomy/TURP; 10-day treatment |
Why This Matters
This head-to-head evidence demonstrates that a camphoric acid–containing methenamine formulation achieves therapeutic non-inferiority to FDA-approved methenamine hippurate in a surgical prophylaxis setting, supporting its viability as an alternative procurement option when hippurate supplies are constrained or when the additional properties of camphoric acid (e.g., mild camphor action, alternative acidification profile) are desired.
- [1] Pedersen FB, Korner B. [Urinary tract infection after prostate surgery. A controlled, clinical-bacteriological comparison between methenamine hippurate (Haiprex) and phenylsalicylate methenamine preparations]. Ugeskr Laeger. 1977;139(23):1350-1352. PMID: 327643. View Source
